molecular formula C10H6Br2N2 B1627678 4,6-Dibromo-3-phenylpyridazine CAS No. 40020-06-2

4,6-Dibromo-3-phenylpyridazine

Cat. No.: B1627678
CAS No.: 40020-06-2
M. Wt: 313.98 g/mol
InChI Key: LINXZJNHOAOKNW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,6-Dibromo-3-phenylpyridazine typically involves the bromination of 3-phenylpyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

4,6-Dibromo-3-phenylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology and Medicine: Pyridazine derivatives, including 4,6-Dibromo-3-phenylpyridazine, have shown promising activities as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-phenylpyridazine and its derivatives involves interactions with various molecular targets. These compounds can inhibit specific enzymes or receptors, leading to their pharmacological effects. For example, some pyridazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The exact pathways and targets depend on the specific structure and functional groups present in the compound .

Properties

IUPAC Name

4,6-dibromo-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINXZJNHOAOKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598509
Record name 4,6-Dibromo-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40020-06-2
Record name 4,6-Dibromo-3-phenylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40020-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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